6-Chloro-2,3-dimethoxypyridine
CAS No.: 1087659-30-0
Cat. No.: VC2808430
Molecular Formula: C7H8ClNO2
Molecular Weight: 173.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1087659-30-0 |
---|---|
Molecular Formula | C7H8ClNO2 |
Molecular Weight | 173.6 g/mol |
IUPAC Name | 6-chloro-2,3-dimethoxypyridine |
Standard InChI | InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 |
Standard InChI Key | RIBNMZVQKQHUSA-UHFFFAOYSA-N |
SMILES | COC1=C(N=C(C=C1)Cl)OC |
Canonical SMILES | COC1=C(N=C(C=C1)Cl)OC |
Introduction
Chemical Properties and Structure
6-Chloro-2,3-dimethoxypyridine is a crystalline compound with distinct chemical and physical properties that make it valuable for various applications. The molecular characteristics of this compound are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C7H8ClNO2 |
Average Mass | 173.596 |
Monoisotopic Mass | 173.024356 |
ChemSpider ID | 22439159 |
CAS Number | 1087659-30-0 |
The compound features a pyridine ring with three substituents: a chlorine atom at the 6-position and methoxy groups (-OCH3) at positions 2 and 3. This arrangement creates an electron-rich heterocyclic structure with unique chemical reactivity . The methoxy groups contribute electron density to the aromatic ring through resonance effects, while the chlorine atom, being electronegative, creates a polarized carbon-chlorine bond that can participate in various chemical transformations.
The structure of 6-Chloro-2,3-dimethoxypyridine combines features that make it potentially useful as a building block in organic synthesis. The chlorine atom at position 6 provides a reactive site for nucleophilic aromatic substitution reactions, while the methoxy groups can participate in various transformations, including demethylation reactions under appropriate conditions .
Research Significance
Comparative Analysis with Related Compounds
While direct research on 6-Chloro-2,3-dimethoxypyridine is limited in the available search results, insights can be drawn from studies on related substituted pyridines. For instance, research on compounds like 2,3-diamino-6-methoxypyridine has demonstrated their utility in various applications, suggesting potential parallel roles for 6-Chloro-2,3-dimethoxypyridine .
The presence of two methoxy groups in 6-Chloro-2,3-dimethoxypyridine distinguishes it from mono-methoxylated analogs, potentially offering different electronic properties and reactivity patterns. This structural difference might translate to distinct behavior in chemical reactions and biological systems .
Spectroscopic Characterization
Spectroscopic analysis of 6-Chloro-2,3-dimethoxypyridine would be expected to show characteristic signals. Based on typical patterns for substituted pyridines, the 1H NMR spectrum would likely display resonances for the two methoxy groups at approximately 3.8-4.0 ppm, along with signals for the aromatic protons at positions 4 and 5 of the pyridine ring . These spectroscopic features could serve as useful identifiers for the compound in analytical contexts.
Future Research Directions
Structure-Activity Relationships
Investigation of the relationship between the structure of 6-Chloro-2,3-dimethoxypyridine and its chemical or biological activities could provide valuable insights. Comparative studies with related compounds could elucidate how the specific arrangement of substituents influences reactivity, stability, and potential applications .
Development of Synthetic Methodologies
The development of efficient and selective methods for synthesizing 6-Chloro-2,3-dimethoxypyridine represents an important area for future research. Innovations in synthetic approaches could enhance accessibility to this compound, potentially enabling its broader utilization in chemical research and development .
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